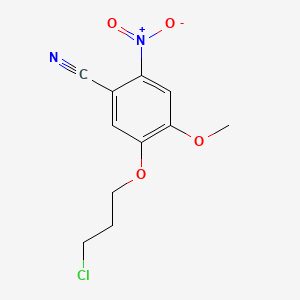
3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid” is a complex organic molecule. It likely contains a benzene ring due to the presence of the term “phenyl” in its name . The “formyl” group indicates the presence of a CHO group, and “trifluoromethyl” suggests a -CF3 group . The “benzoic acid” part of the name implies a carboxylic acid group (-COOH) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The formyl group could participate in reactions such as nucleophilic addition or oxidation . The carboxylic acid group could undergo reactions like esterification or decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .科学的研究の応用
Electronic and Spectroscopic Properties in Chemistry : In a study by Chisholm et al. (2015), compounds were synthesized involving reactions with 4-formylbenzoic acid. These compounds exhibited strong metal-to-ligand charge transfer and transitions in the visible region of their spectra. Such research has implications in the field of photochemistry, particularly in understanding the electronic and spectroscopic properties of chemical compounds (Chisholm et al., 2015).
Applications in Pharmaceutical Industry and Material Science : Deng et al. (2015) discussed the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate with significant applications in the pharmaceutical industry and material science. This research highlights the importance of this compound in the synthesis of various pharmaceutical and material science products (Deng et al., 2015).
Bioorthogonal Coupling Reactions in Biochemistry : Dilek et al. (2015) explored the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions. This research is particularly relevant in biochemistry for applications in protein conjugation and other biological reactions (Dilek et al., 2015).
Synthesis of Novel UV-A/B and UV-B Filters : Appel et al. (2006) conducted a study on the synthesis of functionalized 2,4′-dihydroxybenzophenones and 4-(2-hydroxybenzoyl)salicylates through reactions involving 3-formylbenzopyrylium triflates. This methodology is applied in the synthesis of UV-A/B and UV-B filters, demonstrating the compound's application in the development of sunscreen and other UV-protection products (Appel et al., 2006).
Synthesis of Thermotropic Liquid Crystalline Polyurethanes : Padmavathy et al. (2001) researched the synthesis and characterization of thermotropic liquid crystalline main-chain polyurethanes from high-aspect ratio mesogenic diols, which involved reactions with 4-formylbenzoic acid. This study is significant in the field of polymer chemistry, particularly in the creation of new materials with specific liquid crystalline properties (Padmavathy et al., 2001).
作用機序
Target of Action
It’s structurally similar to phenylboronic acids, which are known to inhibit serine proteases . Serine proteases are enzymes that cleave peptide bonds in proteins and play a crucial role in many biological processes, including digestion, immune response, blood clotting, and cell division .
Mode of Action
Phenylboronic acids, which share structural similarities, are known to interact with their targets (serine proteases) by forming reversible covalent bonds . This interaction can inhibit the activity of the enzyme, leading to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
Given its structural similarity to phenylboronic acids, it may affect pathways involving serine proteases . These enzymes are involved in numerous biological processes, and their inhibition can have downstream effects on these processes .
Result of Action
If it acts similarly to phenylboronic acids, it could inhibit the activity of serine proteases, potentially affecting various biological processes that these enzymes are involved in .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-formylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O3/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-9(8-19)2-4-10/h1-8H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKKMWLRNXCCMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688925 |
Source


|
| Record name | 4'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-97-7 |
Source


|
| Record name | 4'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)






